(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC20356395
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14FNO |
---|---|
Molecular Weight | 183.22 g/mol |
IUPAC Name | (1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
Standard InChI Key | FSABZFYFIIFJAQ-XCBNKYQSSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)F |
Canonical SMILES | CC1=C(C=CC(=C1)C(C(C)O)N)F |
Introduction
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral amino alcohol with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol. This compound belongs to a class of phenethylamine derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique chemical properties and potential bioactivity.
Synthesis Methods
The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can be achieved through several methods, emphasizing the importance of chirality in producing biologically active compounds. These methods typically involve asymmetric synthesis techniques to ensure the correct stereochemistry.
Biological Activity and Potential Applications
This compound has potential applications in drug discovery due to its unique structural features. It may serve as a lead compound in pharmaceutical development, particularly in areas where phenethylamine derivatives have shown promise. Further research is needed to elucidate its specific biological mechanisms and therapeutic potential.
Comparison with Analogues
Several compounds share structural similarities with (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL | C10H14FNO | Different stereochemistry affecting biological activity |
(1R,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL | C10H14FNO | Altered stereochemistry influencing chemical behavior and biological activity |
(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL | C9H12FNO | Similar structure but different fluorine position |
These comparisons highlight the significance of stereochemistry and substituent positions in determining biological activity and chemical reactivity.
Research Findings and Future Directions
While detailed biological activity data for (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is limited, its structural features suggest potential interactions with biological targets such as enzymes or receptors involved in neurotransmission or metabolic pathways. Further studies are necessary to fully understand its mechanisms and efficacy in biological systems.
Suppliers and Availability
This compound is available from various suppliers, including Parchem and other specialty chemical distributors. It is offered in different purities and packaging options, catering to various research and industrial needs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume